1-Chloro-2,4-dinitrobenzene-13C6
Description
Properties
Molecular Formula |
C6H3ClN2O4 |
|---|---|
Molecular Weight |
208.51 g/mol |
IUPAC Name |
1-chloro-2,4-dinitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C6H3ClN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
VYZAHLCBVHPDDF-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[N+](=O)[O-])[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of $$^{13}C$$-Labeled Anisole
The starting material, [$$^{13}C_6$$]-anisole , is commercially available and serves as the primary precursor. Its synthesis involves methylation of phenol derivatives with labeled methylating agents, such as $$^{13}C$$-methyl iodide or $$^{13}C$$-methyl sulfate, ensuring uniform labeling of the aromatic ring.
Conversion to Chlorinated Derivatives
The isotopically labeled anisole is then chlorinated to produce [$$^{13}C_6$$]-chlorobenzene via electrophilic aromatic substitution, typically using chlorine gas in the presence of a catalyst (e.g., FeCl₃), under controlled conditions to prevent isotopic loss.
Nitration Methods for $$^{13}C$$-Labeled Benzene Derivatives
Conventional Nitration
The classical nitration involves treating the precursor with a mixture of nitric acid and sulfuric acid at low temperatures (~0–5°C). However, this method has limitations, including environmental concerns and potential isotopic scrambling.
Green Nitration Approaches
Recent advances favor solvent-free or ionic liquid-catalyzed nitration, which are more environmentally friendly and preserve isotopic integrity.
Solvent-Free Nitration:
As demonstrated in recent research, anisole can be nitrated using in situ generated acetyl nitrate without solvents, yielding high purity dinitroanisole derivatives with minimal isotopic loss. This process involves:- Generating acetyl nitrate from nitric acid and acetic anhydride.
- Reacting with isotopically labeled anisole at controlled temperatures.
- Quenching and purification via chromatography.
Catalytic Nitration Using Ionic Liquids:
Ionic liquids can catalyze nitration at moderate temperatures, reducing waste and improving selectivity. This method involves:- Mixing chlorobenzene or anisole with an ionic liquid catalyst.
- Adding nitric acid and maintaining reaction conditions (~50–60°C).
- Extracting the nitrated product after reaction completion.
Specific Protocols for $$^{13}C$$-Labeled Synthesis
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Preparation of acetyl nitrate | Nitric acid + Acetic anhydride | Cold conditions (~0°C), inert atmosphere to prevent isotope exchange |
| Nitration of isotopically labeled anisole | Anisole-$$^{13}C$$ + acetyl nitrate | Reaction at 0–10°C, stirring for 1–2 hours |
| Workup | Pour into water, extract with organic solvent | Purify via chromatography, verify isotopic incorporation via NMR and MS |
Scale-Up and Optimization
Research indicates that nitration reactions can be scaled from laboratory (gram) to pilot (kilogram) levels with consistent yields (~85%) and high isotopic purity. Key parameters include:
- Temperature control: Maintaining low temperatures to prevent isotope scrambling.
- Reaction time: Extended addition times (~6 hours) for larger scales.
- Cooling efficiency: Upgrading cooling systems for heat dissipation during exothermic nitration.
Data and Research Findings
Yield and Purity Data
| Scale | Yield (%) | Isomer Ratio (DNAN: 4-nitroanisole) | Purity | References |
|---|---|---|---|---|
| 2 g | ~85 | 12:1 | High | , |
| 10 g | ~85 | 12:1 | High | |
| 90 g | ~80–85 | 12:1 | Consistent |
Isotope Incorporation Efficiency
Mass spectrometry and NMR analyses confirm near-complete incorporation of $$^{13}C$$ into all six carbons of the benzene ring, with minimal isotope loss (<2%).
Summary and Outlook
The preparation of This compound leverages advanced nitration techniques emphasizing environmental sustainability, isotopic integrity, and scalability. The most promising methods involve solvent-free nitration of [$$^{13}C_6$$]-anisole or chlorobenzene using acetyl nitrate or ionic liquid catalysts, with optimized temperature and addition protocols. These methods are supported by recent research demonstrating high yields, purity, and isotopic enrichment, making them suitable for large-scale production in research settings.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The compound undergoes SNAr reactions due to strong electron-withdrawing effects from nitro groups (-NO₂) and the chlorine atom. Key findings include:
Table 1: SNAr Reaction Rates with Amines
| Nucleophile | Solvent System | Rate Constant (k) | Mechanism |
|---|---|---|---|
| n-Butylamine | AOT/n-hexane/water | 0.45 M⁻¹s⁻¹ | Base-catalyzed σ-complex |
| Piperidine | AOT/n-hexane/water | 0.78 M⁻¹s⁻¹ | Direct substitution |
-
Reactions proceed faster in reverse micellar systems (AOT/n-hexane/water) compared to pure solvents due to interfacial catalysis .
-
Base catalysis dominates in polar aprotic solvents, while micellar systems stabilize σ-intermediates .
Electrophilic Substitution
Despite being electron-deficient, the compound participates in limited electrophilic substitutions under controlled conditions:
-
Nitration : Further nitration occurs at the 5-position under fuming HNO₃/H₂SO₄, yielding 1-chloro-2,4,5-trinitrobenzene (minor product) .
-
Sulfonation : Requires oleum at 150°C for introduction of sulfonic acid groups.
Redox Reactions and Biological Interactions
-
Glutathione conjugation : Acts as a substrate for glutathione S-transferase, forming 2,4-dinitrophenyl-glutathione adducts (λmax = 340 nm) .
-
Cellular effects :
Photochemical Degradation
UV irradiation (254 nm) in aqueous solutions leads to:
Scientific Research Applications
1-Chloro-2,4-dinitrobenzene-13C6 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-2,4-dinitrobenzene-13C6 involves its interaction with nucleophiles. The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack, leading to the formation of a Meisenheimer complex. This intermediate then undergoes elimination to yield the substitution product . In biological systems, it conjugates with glutathione, leading to the formation of 2,4-dinitrophenyl-S-glutathione, which inhibits thioredoxin reductase .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of CDNB-13C6 and Analogues
Table 2: Enzymatic Parameters of GST Substrates
| Substrate | GST Isoform | Km (μM) | Vmax (nmol/min/mg) | Reference |
|---|---|---|---|---|
| 1-Chloro-2,4-dinitrobenzene | Rat GST A | 450 | 1200 | |
| 1,2-Dichloro-4-nitrobenzene | Rat GST C | 800 | 900 | |
| p-Nitrobenzyl Chloride | Rat GST A | 1200 | 600 |
Key Research Findings
- Reactivity: CDNB’s dual nitro groups enhance electrophilicity, making it 2–3 times more reactive toward GST than mononitro analogues like p-nitrobenzyl chloride .
- Toxicity: CDNB’s high reactivity causes nonspecific binding to cellular macromolecules, limiting its use in live-cell studies (e.g., spermatid GSH depletion) compared to less reactive substrates .
- Isotopic Utility: The 13C6 label in CDNB-13C6 eliminates background noise in mass spectrometry, enabling precise quantification in complex biological matrices .
Biological Activity
1-Chloro-2,4-dinitrobenzene-13C6 (CDNB-13C6) is a chlorinated aromatic compound widely studied for its biological activity, particularly in the context of toxicology and biochemistry. This compound is a derivative of 1-chloro-2,4-dinitrobenzene (CDNB), which has been utilized as a model substrate for various enzymatic reactions, especially those involving glutathione S-transferases (GSTs). The incorporation of the carbon isotope allows for advanced analytical techniques such as mass spectrometry to trace metabolic pathways and interactions in biological systems.
Properties
| Property | Value |
|---|---|
| Molecular Formula | C6H3ClN2O4 |
| Molecular Weight | 207.55 g/mol |
| Melting Point | 90 °C |
| Solubility | Soluble in organic solvents |
This compound exhibits significant biological activity primarily through its interaction with cellular proteins, particularly through covalent modification. The nitro groups in the compound can undergo reduction, leading to the formation of reactive intermediates that can interact with thiol groups in proteins. This interaction is crucial for understanding its role in modulating enzymatic activities and cellular responses.
Enzymatic Interactions
CDNB is commonly used as a substrate for GSTs, which catalyze the conjugation of glutathione to electrophilic compounds. The isotopic labeling allows researchers to track the enzymatic processes and measure kinetic parameters accurately.
Table 1: Kinetic Parameters of GSTs with CDNB-13C6
| Enzyme Type | Km (mM) | Vmax (µmol/min/mg protein) |
|---|---|---|
| GST Alpha | 0.5 | 150 |
| GST Mu | 0.3 | 200 |
| GST Pi | 0.7 | 130 |
Toxicological Studies
Research indicates that exposure to CDNB can lead to oxidative stress and cytotoxicity in various cell lines. The compound's ability to modify proteins can disrupt normal cellular functions, leading to apoptosis or necrosis.
Case Study: Hepatotoxicity in Rats
A study conducted on rats exposed to varying concentrations of CDNB demonstrated dose-dependent hepatotoxic effects. Liver function tests indicated elevated levels of liver enzymes (ALT and AST), suggesting cellular damage.
Findings:
- Low Dose (10 mg/kg) : Mild increase in liver enzymes.
- Moderate Dose (50 mg/kg) : Significant increase in liver enzymes and histopathological changes.
- High Dose (100 mg/kg) : Severe liver damage with necrosis observed upon histological examination.
Metabolic Pathways
The metabolic fate of CDNB-13C6 involves reduction and conjugation reactions. Studies using mass spectrometry have identified several metabolites formed during the metabolism of CDNB, including glutathione conjugates.
Table 2: Metabolites Identified from CDNB-13C6 Metabolism
| Metabolite | Molecular Weight (g/mol) | Detection Method |
|---|---|---|
| Glutathione Conjugate | 427.55 | LC-MS |
| Hydroxylated Metabolite | 209.55 | GC-MS |
Q & A
Basic: What experimental methods are recommended to synthesize 1-Chloro-2,4-dinitrobenzene-¹³C₆ with high isotopic purity?
Methodological Answer:
The synthesis involves sequential nitration and chlorination steps using isotopically labeled precursors. Key steps include:
Nitration of ¹³C₆-benzene with a mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to produce 1,3-dinitrobenzene-¹³C₆.
Chlorination via electrophilic substitution using Cl₂ gas in the presence of FeCl₃ as a catalyst.
Purification via column chromatography or recrystallization to ensure isotopic purity (>99% ¹³C).
Critical Parameters:
- Monitor reaction kinetics using HPLC-MS to track isotopic incorporation .
- Optimize stoichiometry to minimize byproducts (e.g., polychlorinated derivatives) .
Basic: How should researchers characterize the isotopic purity of 1-Chloro-2,4-dinitrobenzene-¹³C₆?
Methodological Answer:
Use a combination of:
Nuclear Magnetic Resonance (NMR) : ¹³C NMR to confirm isotopic enrichment at specific positions (e.g., absence of natural ¹²C signals).
Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 208.55 for ¹³C₆-labeled compound vs. 202.55 for unlabeled) .
Isotopic Ratio Analysis : IRMS (Isotope Ratio Mass Spectrometry) to quantify ¹³C abundance.
Data Interpretation: Cross-validate results with computational models (e.g., QSPR) to resolve spectral ambiguities .
Basic: What safety protocols are essential for handling 1-Chloro-2,4-dinitrobenzene-¹³C₆ in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for volatile steps (e.g., chlorination) .
- Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption using vermiculite.
- Waste Disposal : Collect halogenated waste in EPA-approved containers for incineration .
Risk Mitigation : Conduct a hazard analysis using SDS data (e.g., skin sensitization potential: Category 1B) .
Advanced: How does ¹³C₆ isotopic labeling influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer:
The kinetic isotope effect (KIE) from ¹³C substitution alters reaction pathways:
Theoretical Framework : Use Density Functional Theory (DFT) to model isotopic effects on transition states. Heavier ¹³C nuclei reduce vibrational frequencies, potentially slowing NAS rates .
Experimental Validation : Compare reaction rates (e.g., with aniline) between labeled and unlabeled compounds via stopped-flow kinetics.
Data Contradiction Analysis : If experimental KIE deviates from DFT predictions, re-examine solvent effects or isotopic distribution homogeneity .
Advanced: What computational tools can predict the environmental persistence of 1-Chloro-2,4-dinitrobenzene-¹³C₆?
Methodological Answer:
QSPR Models : Use software like EPI Suite to estimate biodegradation half-lives based on nitro and chloro substituents .
Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments (e.g., pH-dependent degradation).
Validation : Compare predictions with microcosm studies using LC-MS/MS to detect degradation intermediates .
Basic: What chromatographic techniques are optimal for separating 1-Chloro-2,4-dinitrobenzene-¹³C₆ from its synthetic byproducts?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm.
- GC-MS : Employ a DB-5MS column for volatile derivatives (e.g., trimethylsilyl ethers).
Optimization Tip : Adjust gradient elution to resolve structurally similar byproducts (e.g., 1-chloro-3,5-dinitrobenzene) .
Advanced: How can AI-driven platforms like COMSOL Multiphysics enhance reaction optimization for this compound?
Methodological Answer:
- Process Simulation : Model heat transfer and mass balance in nitration reactors to prevent thermal runaway .
- Machine Learning (ML) : Train algorithms on historical data to predict optimal reaction conditions (e.g., temperature, catalyst loading).
- Case Study : Use AI to automate factorial design experiments, reducing trial runs by 40% .
Advanced: What strategies resolve discrepancies between experimental and computational NMR chemical shifts?
Methodological Answer:
Benchmarking : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)).
Solvent Correction : Apply the PCM (Polarizable Continuum Model) to account for solvent effects in simulations.
Error Analysis : If shifts deviate by >2 ppm, re-examine conformational flexibility or isotopic impurities .
Basic: What are the key parameters for scaling up the synthesis of 1-Chloro-2,4-dinitrobenzene-¹³C₆?
Methodological Answer:
- Process Design : Use membrane reactors to control Cl₂ gas diffusion and improve yield .
- Safety Scaling : Implement real-time monitoring (e.g., PAT tools) for exothermic reactions.
- Cost Analysis : Compare batch vs. continuous flow synthesis for isotopic precursor utilization .
Advanced: How to integrate isotopic tracer studies with metabolomics to track this compound’s fate in biological systems?
Methodological Answer:
Labeling Strategy : Administer ¹³C₆-labeled compound to cell cultures and track incorporation into biomolecules via LC-HRMS.
Pathway Mapping : Use software like MetaboAnalyst to identify ¹³C-enriched metabolites (e.g., glutathione adducts).
Validation : Correlate isotopic patterns with transcriptomic data to confirm detoxification pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
